molecular formula C12H12N2O2 B041914 Ethyl 3-methylquinoxaline-2-carboxylate CAS No. 3885-38-9

Ethyl 3-methylquinoxaline-2-carboxylate

Cat. No.: B041914
CAS No.: 3885-38-9
M. Wt: 216.24 g/mol
InChI Key: IRZHLIWGVQPMHU-UHFFFAOYSA-N
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Description

Ethyl 3-methylquinoxaline-2-carboxylate is a heterocyclic compound with the molecular formula C12H12N2O2. It is part of the quinoxaline family, which is known for its diverse biological activities and potential therapeutic applications. This compound has garnered significant attention in the scientific community due to its unique chemical structure and promising applications in various fields.

Scientific Research Applications

Ethyl 3-methylquinoxaline-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for drug development.

    Medicine: It has potential therapeutic applications in treating cancer, inflammation, and infectious diseases.

    Industry: It is used in the development of dyes, organic semiconductors, and electroluminescent materials

Safety and Hazards

Ethyl 3-methylquinoxaline-2-carboxylate is classified as having acute toxicity (Category 4) for oral, dermal, and inhalation routes . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using the substance only outdoors or in a well-ventilated area .

Future Directions

Quinoxaline derivatives, including Ethyl 3-methylquinoxaline-2-carboxylate, have been the subject of research due to their versatile pharmacology . This research paves the way for further development in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-methylquinoxaline-2-carboxylate typically involves the condensation of 1,2-diaminobenzene with ethyl 3-oxobutanoate. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The process can be summarized as follows:

    Condensation Reaction: 1,2-diaminobenzene reacts with ethyl 3-oxobutanoate in the presence of an acid catalyst.

    Cyclization: The intermediate formed undergoes cyclization to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methylquinoxaline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline-2,3-dione derivatives.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoxaline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.

Major Products:

    Oxidation: Quinoxaline-2,3-dione derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Ethyl 3-methylquinoxaline-2-carboxylate can be compared with other quinoxaline derivatives:

    Similar Compounds: Quinoxaline, 2-methylquinoxaline, and 3,6,7-trimethylquinoxaline-2-carboxylate.

    Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 3-methylquinoxaline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-3-16-12(15)11-8(2)13-9-6-4-5-7-10(9)14-11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZHLIWGVQPMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2N=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343319
Record name ethyl 3-methylquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3885-38-9
Record name ethyl 3-methylquinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 3-methylquinoxaline-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of 3-chloroquinoxaline-2-carboxylate (86.0 g, 363 mmol), trimethylboroxine (22.8 g, 0.182 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (8.90 g, 11.0 mmol), and potassium carbonate (100 g, 727 mmol) in 1,4-dioxane (726 mL) was heated at 115° C. for 4 h. And then trimethylboroxine (22.8 g, 0.182 mmol) was added again and heated at same temperature for 2 h. After being cooled to ambient temperature, the reaction mixture was diluted with ethyl acetate (700 mL) and filtrated through celite with ethyl acetate (1000 mL). The filtrate was combined and concentrated in vacuo. The residue was purified by silica gel column chromatography (silica gel 900 g, hexane:ethyl acetate=9:1 to 17:3) followed by recrystallization from cold hexane to give ethyl 3-methylquinoxaline-2-carboxylate. MS (APCI): m/z 217 (M+H).
Name
3-chloroquinoxaline-2-carboxylate
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
726 mL
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
catalyst
Reaction Step One
Quantity
22.8 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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